Cyclosporin B Cyclosporin B Cyclosporin B is an immunosuppressant that has revolutionized organ transplantation through its use in the prevention of graft rejection. A group of nonpolar cyclic oligopeptides with immunosuppressant activity. Cyclosporin B is a derivative of cyclosporin A that exhibits significantly less immunosuppressive activity. Cyclosporin B displays antiviral properties, inhibiting entry of hepatitis B into hepatocytes. Cyclosporin B also inhibits RANKL-induced TRAP phosphatase activity, inducing apoptosis in osteoclasts.
Brand Name: Vulcanchem
CAS No.: 63775-95-1
VCID: VC0524746
InChI: InChI=1S/C61H109N11O12/c1-25-26-27-39(14)51(74)50-55(78)64-41(16)56(79)66(18)32-47(73)67(19)43(28-33(2)3)54(77)65-48(37(10)11)60(83)68(20)44(29-34(4)5)53(76)62-40(15)52(75)63-42(17)57(80)69(21)45(30-35(6)7)58(81)70(22)46(31-36(8)9)59(82)71(23)49(38(12)13)61(84)72(50)24/h25-26,33-46,48-51,74H,27-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b26-25+/t39-,40+,41+,42-,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1
SMILES: CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O
Molecular Formula: C61H109N11O12
Molecular Weight: 1188.6 g/mol

Cyclosporin B

CAS No.: 63775-95-1

Inhibitors

VCID: VC0524746

Molecular Formula: C61H109N11O12

Molecular Weight: 1188.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Cyclosporin B - 63775-95-1

CAS No. 63775-95-1
Product Name Cyclosporin B
Molecular Formula C61H109N11O12
Molecular Weight 1188.6 g/mol
IUPAC Name (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28,30-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Standard InChI InChI=1S/C61H109N11O12/c1-25-26-27-39(14)51(74)50-55(78)64-41(16)56(79)66(18)32-47(73)67(19)43(28-33(2)3)54(77)65-48(37(10)11)60(83)68(20)44(29-34(4)5)53(76)62-40(15)52(75)63-42(17)57(80)69(21)45(30-35(6)7)58(81)70(22)46(31-36(8)9)59(82)71(23)49(38(12)13)61(84)72(50)24/h25-26,33-46,48-51,74H,27-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b26-25+/t39-,40+,41+,42-,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1
Standard InChIKey UCOQITKXMNKTKF-MXGZYYNMSA-N
Isomeric SMILES C/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O
SMILES CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O
Canonical SMILES CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O
Appearance Solid powder
Description Cyclosporin B is an immunosuppressant that has revolutionized organ transplantation through its use in the prevention of graft rejection. A group of nonpolar cyclic oligopeptides with immunosuppressant activity. Cyclosporin B is a derivative of cyclosporin A that exhibits significantly less immunosuppressive activity. Cyclosporin B displays antiviral properties, inhibiting entry of hepatitis B into hepatocytes. Cyclosporin B also inhibits RANKL-induced TRAP phosphatase activity, inducing apoptosis in osteoclasts.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Cyclosporin B, 7-L-Alanine-cyclosporin A, Antibiotic S 7481F2
Reference 1: Jansen Of Lorkeers SJ, Hart E, Tang XL, Chamuleau ME, Doevendans PA, Bolli R, Chamuleau SA. Cyclosporin in cell therapy for cardiac regeneration. J Cardiovasc Transl Res. 2014 Jul;7(5):475-82. doi: 10.1007/s12265-014-9570-8. Epub 2014 May 16. Review. PubMed PMID: 24831573; PubMed Central PMCID: PMC4435776.
2: Penninga L, Penninga EI, Møller CH, Iversen M, Steinbrüchel DA, Gluud C. Tacrolimus versus cyclosporin as primary immunosuppression for lung transplant recipients. Cochrane Database Syst Rev. 2013 May 31;(5):CD008817. doi: 10.1002/14651858.CD008817.pub2. Review. PubMed PMID: 23728681.
3: Cheng M. Hartmann Stahelin (1925-2011) and the contested history of cyclosporin A. Clin Transplant. 2013 May-Jun;27(3):326-9. doi: 10.1111/ctr.12072. Epub 2013 Jan 20. Review. PubMed PMID: 23331048.
4: Yilmaz M, Eskazan AE, Unsal A, Taninmis H, Kara E, Cetiner M, Ferhanoglu B. Cyclosporin A therapy on idiopathic thrombotic thrombocytopenic purpura in the relapse setting: two case reports and a review of the literature. Transfusion. 2013 Jul;53(7):1586-93. doi: 10.1111/j.1537-2995.2012.03944.x. Epub 2012 Nov 1. Review. PubMed PMID: 23121663.
5: Yavuz B, Bozdağ Pehlivan S, Unlü N. An overview on dry eye treatment: approaches for cyclosporin a delivery. ScientificWorldJournal. 2012;2012:194848. doi: 10.1100/2012/194848. Epub 2012 Apr 24. Review. PubMed PMID: 22619624; PubMed Central PMCID: PMC3349326.
6: Tolou-Ghamari Z. Nephro and neurotoxicity of calcineurin inhibitors and mechanisms of rejections: A review on tacrolimus and cyclosporin in organ transplantation. J Nephropathol. 2012 Apr;1(1):23-30. doi: 10.5812/jnp.6. Epub 2012 Apr 5. Review. PubMed PMID: 24475383; PubMed Central PMCID: PMC3886167.
7: Hausenloy DJ, Boston-Griffiths EA, Yellon DM. Cyclosporin A and cardioprotection: from investigative tool to therapeutic agent. Br J Pharmacol. 2012 Mar;165(5):1235-45. doi: 10.1111/j.1476-5381.2011.01700.x. Review. PubMed PMID: 21955136; PubMed Central PMCID: PMC3372712.
8: Lim WY, Messow CM, Berry C. Cyclosporin variably and inconsistently reduces infarct size in experimental models of reperfused myocardial infarction: a systematic review and meta-analysis. Br J Pharmacol. 2012 Apr;165(7):2034-43. doi: 10.1111/j.1476-5381.2011.01691.x. Review. PubMed PMID: 21950961; PubMed Central PMCID: PMC3413842.
9: Mansueto P, Pisciotta G, Tomasello G, Cabibi D, Seidita A, D'Alcamo A, Patti AM, Sprini D, Carroccio A, Rini GB, Fede GD. Malignant tumor-like gastric lesion due to Candida albicans in a diabetic patient treated with cyclosporin: a case report and review of the literature. Clin Exp Med. 2012 Sep;12(3):201-5. doi: 10.1007/s10238-011-0158-1. Epub 2011 Sep 9. Review. PubMed PMID: 21904834.
10: Survase SA, Kagliwal LD, Annapure US, Singhal RS. Cyclosporin A--a review on fermentative production, downstream processing and pharmacological applications. Biotechnol Adv. 2011 Jul-Aug;29(4):418-35. doi: 10.1016/j.biotechadv.2011.03.004. Epub 2011 Apr 5. Review. PubMed PMID: 21447377.
11: Di Tommaso C, Behar-Cohen F, Gurny R, Möller M. Colloidal systems for the delivery of cyclosporin A to the anterior segment of the eye. Ann Pharm Fr. 2011 Mar;69(2):116-23. doi: 10.1016/j.pharma.2011.01.001. Epub 2011 Feb 15. Review. PubMed PMID: 21440104.
12: Maza A, Montaudié H, Sbidian E, Gallini A, Aractingi S, Aubin F, Bachelez H, Cribier B, Joly P, Jullien D, Le Maître M, Misery L, Richard MA, Ortonne JP, Paul C. Oral cyclosporin in psoriasis: a systematic review on treatment modalities, risk of kidney toxicity and evidence for use in non-plaque psoriasis. J Eur Acad Dermatol Venereol. 2011 May;25 Suppl 2:19-27. doi: 10.1111/j.1468-3083.2011.03992.x. Review. PubMed PMID: 21388455.
13: Lulic D, Burns J, Bae EC, van Loveren H, Borlongan CV. A review of laboratory and clinical data supporting the safety and efficacy of cyclosporin A in traumatic brain injury. Neurosurgery. 2011 May;68(5):1172-85; discussion 1185-6. doi: 10.1227/NEU.0b013e31820c6cdc. Review. PubMed PMID: 21307793.
14: Stefanidis CJ, Querfeld U. The podocyte as a target: cyclosporin A in the management of the nephrotic syndrome caused by WT1 mutations. Eur J Pediatr. 2011 Nov;170(11):1377-83. doi: 10.1007/s00431-011-1397-6. Epub 2011 Feb 8. Review. PubMed PMID: 21298518.
15: Utine CA, Stern M, Akpek EK. Clinical review: topical ophthalmic use of cyclosporin A. Ocul Immunol Inflamm. 2010 Oct;18(5):352-61. doi: 10.3109/09273948.2010.498657. Review. PubMed PMID: 20735287.
16: Kockx M, Jessup W, Kritharides L. Cyclosporin A and atherosclerosis--cellular pathways in atherogenesis. Pharmacol Ther. 2010 Oct;128(1):106-18. doi: 10.1016/j.pharmthera.2010.06.001. Epub 2010 Jun 18. Review. PubMed PMID: 20598751.
17: Watashi K. Alisporivir, a cyclosporin derivative that selectively inhibits cyclophilin, for the treatment of HCV infection. Curr Opin Investig Drugs. 2010 Feb;11(2):213-24. Review. PubMed PMID: 20112171.
18: Naldi L. Malignancy concerns with psoriasis treatments using phototherapy, methotrexate, cyclosporin, and biologics: facts and controversies. Clin Dermatol. 2010 Jan-Feb;28(1):88-92. doi: 10.1016/j.clindermatol.2009.03.003. Review. PubMed PMID: 20082957.
19: Magnasco A, Rossi A, Catarsi P, Gusmano R, Ginevri F, Perfumo F, Ghiggeri GM. Cyclosporin and organ specific toxicity: clinical aspects, pharmacogenetics and perspectives. Curr Clin Pharmacol. 2008 Sep;3(3):166-73. Review. PubMed PMID: 18781903.
20: Yokoyama K. [Current concept and perspective of immunotherapy for myasthenia gravis: tacrolimus and cyclosporin]. Nihon Rinsho. 2008 Jun;66(6):1158-64. Review. Japanese. PubMed PMID: 18540363.
PubChem Compound 12797522
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator